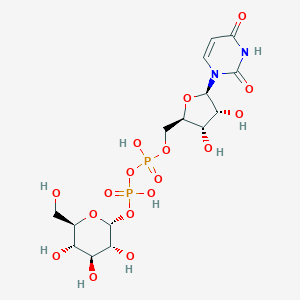
Uridine-5'-diphosphate-glucose
Übersicht
Beschreibung
Uridine diphosphate glucose is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It serves as an activated form of glucose and is a precursor for various biosynthetic pathways, including the synthesis of glycogen, sucrose, lipopolysaccharides, and glycosphingolipids .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Uridin-diphosphat-Glukose wird durch die Wirkung der Uridin-diphosphat-Glukose-Pyrophosphorylase synthetisiert, die die reversible Bildung und den Abbau von Uridin-diphosphat-Glukose aus Glukose-1-phosphat und Uridin-triphosphat katalysiert . Diese Reaktion ist von der Anwesenheit von Magnesiumionen abhängig.
Industrielle Produktionsverfahren
Die industrielle Produktion von Uridin-diphosphat-Glukose beinhaltet mikrobielle Fermentationsprozesse. Zum Beispiel wurden rekombinante Stämme von Escherichia coli und Saccharomyces cerevisiae so gentechnisch verändert, dass sie Uridin-diphosphat-Glukose überproduzieren, indem sie Uridin-diphosphat-Glukose-Pyrophosphorylase aus verschiedenen Quellen exprimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Uridin-diphosphat-Glukose durchläuft verschiedene Glykosyltransferase-Reaktionen, bei denen es Glukose an Akzeptormoleküle spendet. Zu diesen Reaktionen gehören:
Glykosylierung: Übertragung von Glukose auf Proteine, Lipide oder andere Zucker.
Oxidation: Umwandlung in Uridin-diphosphat-Glucuronsäure durch Uridin-diphosphat-Glukose-Dehydrogenase.
Häufige Reagenzien und Bedingungen
Glykosylierung: Katalysiert durch Glykosyltransferasen, die oft zweiwertige Metallionen wie Magnesium oder Mangan benötigen.
Oxidation: Katalysiert durch Uridin-diphosphat-Glukose-Dehydrogenase, die NAD+ als Kofaktor benötigt.
Hauptprodukte
Glykosylierung: Produziert Glykoproteine, Glycolipide und Polysaccharide.
Oxidation: Produziert Uridin-diphosphat-Glucuronsäure, die ein Vorläufer für Glykosaminoglykane ist.
Wissenschaftliche Forschungsanwendungen
Uridin-diphosphat-Glukose hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Substrat bei der enzymatischen Synthese komplexer Kohlenhydrate verwendet.
Biologie: Beteiligt an der Biosynthese von Glykogen und anderen Polysacchariden.
Wirkmechanismus
Uridin-diphosphat-Glukose fungiert als Glukose-Donor in Glykosyltransferase-Reaktionen. Es bindet an Glykosyltransferase-Enzyme und erleichtert die Übertragung von Glukose auf Akzeptormoleküle. Dieser Prozess ist entscheidend für die Biosynthese von Glykogen, Glykoproteinen und Glycolipiden . Zusätzlich kann Uridin-diphosphat-Glukose in Uridin-diphosphat-Glucuronsäure umgewandelt werden, die an der Biosynthese von Glykosaminoglykanen beteiligt ist .
Wirkmechanismus
Uridine diphosphate glucose functions as a glucose donor in glycosyltransferase reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules. This process is crucial for the biosynthesis of glycogen, glycoproteins, and glycolipids . Additionally, uridine diphosphate glucose can be converted to uridine diphosphate glucuronic acid, which participates in the biosynthesis of glycosaminoglycans .
Vergleich Mit ähnlichen Verbindungen
Uridin-diphosphat-Glukose ist einzigartig unter den Nukleotidzuckern aufgrund seiner spezifischen Rolle im Glukosestoffwechsel. Ähnliche Verbindungen sind:
Uridin-diphosphat-Galaktose: Beteiligt an der Biosynthese von galactosehaltigen Polysacchariden.
Uridin-diphosphat-Glucuronsäure: Beteiligt an der Biosynthese von Glykosaminoglykanen.
Thymidin-diphosphat-Glukose: Beteiligt an der Biosynthese von bakteriellen Zellwandpolysacchariden.
Uridin-diphosphat-Glukose zeichnet sich durch seine Vielseitigkeit bei der Teilnahme an verschiedenen Biosynthesewegen und seine Rolle als Vorläufer für mehrere essentielle Biomoleküle aus.
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-JZMIEXBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157902 | |
| Record name | Uridine diphosphate glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine diphosphate glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
133-89-1 | |
| Record name | UDP-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine diphosphate glucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), mono-α-d-glucopyranosyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE DIPHOSPHATE GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50K1D7P4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphate glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





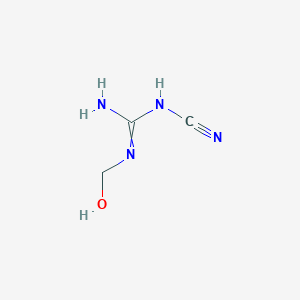

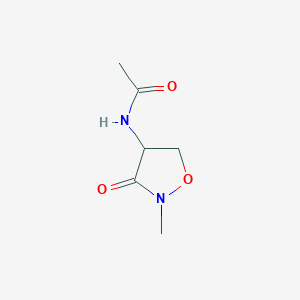
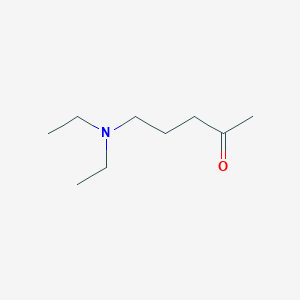

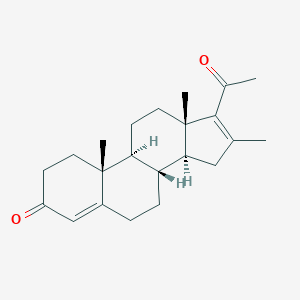

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
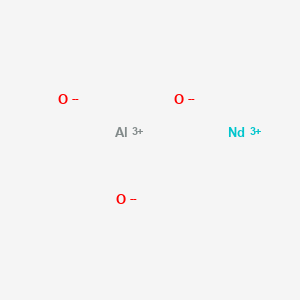
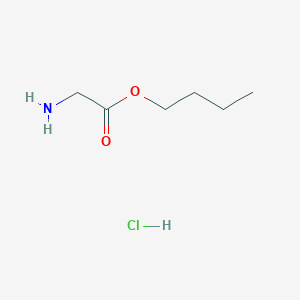
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
